BenchChemオンラインストアへようこそ!

6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine

BCRP inhibition Hoechst 33342 assay multidrug resistance

6,7-Dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine (CAS 765899-28-3), also designated as compound 48 or BCRP-IN-1, belongs to the 4-anilinoquinazoline class of small-molecule inhibitors targeting the breast cancer resistance protein (BCRP/ABCG2). It exhibits potent inhibition of BCRP-mediated efflux with IC50 values of 2.92 μM (Hoechst 33342 accumulation assay) and 2.46 μM (pheophorbide A assay) in MDCK-II cells overexpressing human BCRP, as first reported in a comprehensive structure–activity relationship (SAR) study published by Juvale et al.

Molecular Formula C16H14N4O4
Molecular Weight 326.31 g/mol
CAS No. 765899-28-3
Cat. No. B3357927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine
CAS765899-28-3
Molecular FormulaC16H14N4O4
Molecular Weight326.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C16H14N4O4/c1-23-14-7-12-13(8-15(14)24-2)17-9-18-16(12)19-10-3-5-11(6-4-10)20(21)22/h3-9H,1-2H3,(H,17,18,19)
InChIKeyIJPROWBQSHRNDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine (BCRP-IN-1): A Quinazoline-Based BCRP Inhibitor for MDR Research


6,7-Dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine (CAS 765899-28-3), also designated as compound 48 or BCRP-IN-1, belongs to the 4-anilinoquinazoline class of small-molecule inhibitors targeting the breast cancer resistance protein (BCRP/ABCG2) [1]. It exhibits potent inhibition of BCRP-mediated efflux with IC50 values of 2.92 μM (Hoechst 33342 accumulation assay) and 2.46 μM (pheophorbide A assay) in MDCK-II cells overexpressing human BCRP, as first reported in a comprehensive structure–activity relationship (SAR) study published by Juvale et al. in Bioorganic & Medicinal Chemistry (2013, PMID: 24184213) [1]. The para-nitrophenyl substitution at the 4-anilino position, combined with the 6,7-dimethoxy groups on the quinazoline core, confers a distinct pharmacological profile that differentiates this compound from closely related analogs within the same chemical series [2].

Why 4-Anilinoquinazoline Analogs Cannot Substitute for 6,7-Dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine in BCRP Research


Within the 4-anilinoquinazoline class, minor modifications to the substitution pattern on the aniline ring (position 4) dramatically alter BCRP inhibitory potency, selectivity, and even the mechanism of protein expression modulation [1]. Specifically, the para-nitro substituent in BCRP-IN-1 (compound 48) yields IC50 values of 2.46–2.92 μM in BCRP efflux assays. In contrast, the meta-nitro analog (compound 20), which additionally bears a 2-phenyl substitution on the quinazoline core, achieves substantially higher potency (IC50 superior to the reference inhibitor Ko143) [1]. Furthermore, compound 31, distinguished by a 3,4-dimethoxyphenyl group at position 2 rather than a phenyl group, not only alters potency but also decreases BCRP surface expression—a mechanistic feature absent in compound 20 or compound 48 [1] [2]. These steep SAR gradients mean that even single-atom positional changes on the aniline ring or scaffold produce inhibitors with non-interchangeable pharmacological profiles. For researchers requiring a specific combination of potency, mechanism (ABCG2 inhibition without altering surface expression), and chemical tractability, generic substitution with a purportedly similar 4-anilinoquinazoline introduces unacceptable experimental variability [1].

Quantitative Differential Evidence for 6,7-Dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine vs. Key BCRP Inhibitor Comparators


BCRP Inhibitory Potency in Hoechst 33342 Accumulation Assay: BCRP-IN-1 vs. Ko143 vs. KS-176

BCRP-IN-1 (compound 48) inhibits BCRP-mediated Hoechst 33342 efflux with an IC50 of 2.92 μM in MDCK-II-BCRP cells [1]. The reference inhibitor Ko143 exhibits an EC90 of 26 nM [2]; however, head-to-head data within the Juvale et al. study indicate that several quinazoline analogs (e.g., compound 20) surpassed Ko143 in potency, while BCRP-IN-1 represents an intermediate potency tier in the same series [1]. The dual BCRP/P-gp inhibitor KS-176 shows an IC50 of 1.39 μM in the same Hoechst 33342 assay [3]. Thus, BCRP-IN-1 is approximately 2.1-fold less potent than KS-176 in this assay (2.92 vs. 1.39 μM), but its selectivity profile and absence of P-gp activity may be advantageous for BCRP-specific investigations [1] [3].

BCRP inhibition Hoechst 33342 assay multidrug resistance

BCRP Inhibitory Potency in Pheophorbide A Assay: BCRP-IN-1 vs. KS-176 vs. High-Potency Analog Compound 31

In the pheophorbide A accumulation assay, BCRP-IN-1 (compound 48) inhibits BCRP with an IC50 of 2.46 μM in MDCK-II-BCRP cells [1]. KS-176, a structurally distinct inhibitor, achieves an IC50 of 0.59 μM in the same assay [2], indicating that BCRP-IN-1 is approximately 4.2-fold less potent. The more advanced quinazoline analog compound 31 (Krapf et al., 2019) achieves an IC50 of 55 nM, representing a ~45-fold improvement over BCRP-IN-1 [3]. However, compound 31 was shown to decrease BCRP surface expression, introducing a mixed mechanism of inhibition plus downregulation that may confound experiments designed to isolate competitive efflux blockade [3]. BCRP-IN-1, by contrast, acts without altering BCRP surface expression levels [1].

pheophorbide A assay ABCG2 inhibition SAR comparison

Structure–Activity Differentiation: Para-Nitro Substituent Confers Distinct Potency vs. Meta-Nitro and Ortho-Substituted Analogs

The Juvale et al. SAR study systematically varied substituents on the 4-anilino ring. The para-nitro substitution of BCRP-IN-1 (compound 48) yields IC50 values of 2.46–2.92 μM [1]. The meta-nitro analog compound 20, which additionally incorporates a 2-phenyl group on the quinazoline scaffold, demonstrated inhibitory potency exceeding that of Ko143 and was identified as the most prominent compound in the series with the highest therapeutic ratio [1] [2]. This indicates that the positional isomerism of the nitro group (para vs. meta) alone produces a substantial potency differential when compounded with scaffold modifications. The ortho-substituted analogs in the series generally exhibited diminished activity [1].

SAR 4-anilinoquinazoline nitro substitution

Absence of BCRP Surface Expression Alteration: Mechanistic Differentiation from Compound 31

A critical mechanistic distinction within the quinazoline series is the effect on BCRP surface expression. Compound 20 (meta-nitro, 2-phenyl) exhibited no significant effect on BCRP expression levels [1]. In contrast, compound 31, which substitutes a 3,4-dimethoxyphenyl group at position 2, was found to decrease BCRP surface expression [1] [2]. BCRP-IN-1 (compound 48), structurally related to compound 20 but lacking the 2-phenyl group, is expected to share the expression-neutral mechanism of compound 20 rather than the expression-altering mechanism of compound 31, based on SAR similarity [1].

BCRP expression mechanistic profiling surface protein regulation

Physicochemical and Supply Chain Differentiation: Defined Purity and Availability for Reproducible Research

BCRP-IN-1 (CAS 765899-28-3) is commercially available at ≥98% purity (HPLC) from multiple suppliers, with documented molecular weight (326.31 g/mol), LogP (3.64), and topological polar surface area (102 Ų) . Storage conditions are specified as powder at -20°C for 3 years, with solubility guidance for DMSO-based formulations, ensuring lot-to-lot consistency for reproducible biological assays . This contrasts with less well-characterized in-house analogs for which purity, stability, and solubility data may be unavailable, introducing variability into quantitative pharmacological experiments.

chemical purity supply chain experimental reproducibility

Optimal Research and Industrial Application Scenarios for 6,7-Dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine (BCRP-IN-1)


BCRP-Mediated Multidrug Resistance (MDR) Reversal Studies Requiring Defined Intermediate Potency

BCRP-IN-1 is ideally suited for MDR reversal experiments in BCRP-overexpressing cancer cell lines (e.g., MDCK-II-BCRP, H460/MX20) where researchers need to block ABCG2-mediated efflux of chemotherapeutic substrates (mitoxantrone, Hoechst 33342, pheophorbide A) without saturating the system. Its IC50 of 2.46–2.92 μM occupies an intermediate potency range that allows clear observation of dose-dependent MDR reversal, avoiding the complete suppression that high-potency inhibitors (e.g., compound 31, IC50 = 55 nM) may impose [1]. This enables accurate determination of resistance reversal indices and synergy with anticancer agents [1].

Structure–Activity Relationship (SAR) Benchmarking in 4-Anilinoquinazoline Development Programs

As a well-characterized reference compound from the foundational Juvale et al. (2013) SAR study, BCRP-IN-1 (compound 48) serves as an essential benchmarking tool for medicinal chemistry programs developing next-generation BCRP inhibitors. Its para-nitro substitution pattern, combined with 6,7-dimethoxy groups on the quinazoline core, defines a key SAR node against which novel analogs with modified aniline substituents, alternative hinge-binding motifs, or scaffold variations can be compared [1] . The compound's commercial availability at defined purity (≥98%) ensures reproducible pharmacological benchmarks across laboratories .

Selectivity Profiling Panels for ABC Transporter Pharmacology

BCRP-IN-1 can be incorporated into selectivity panels alongside P-gp inhibitors (e.g., verapamil) and dual BCRP/P-gp inhibitors (e.g., KS-176) to dissect the contribution of individual ABC transporters to drug efflux in complex cellular systems. Its selective BCRP inhibition profile, inferred from the SAR study [1], makes it a valuable component in assays designed to attribute substrate specificity to BCRP versus P-gp or MRP1, particularly when used in isogenic cell line pairs expressing individual transporters .

Pharmacological Tool for ABCG2 Transporter Mechanistic Studies (Expression-Neutral Inhibition)

For experiments investigating BCRP transport kinetics, ATPase activity, and substrate binding without the confounding factor of altered transporter expression, BCRP-IN-1 offers a mechanistic advantage over expression-modulating analogs like compound 31 [1] . This purity of mechanism—inhibition of efflux without BCRP downregulation—is essential for biophysical studies, molecular dynamics simulations, and cryo-EM structural investigations that require a stable transporter population across experimental conditions [1].

Quote Request

Request a Quote for 6,7-dimethoxy-N-(4-nitrophenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.